2,6-Dibromo-3',5'-dimethyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H12Br2 It is a derivative of biphenyl, where two bromine atoms are substituted at the 2 and 6 positions, and two methyl groups are substituted at the 3’ and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,5’-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods
In an industrial setting, the production of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids or esters, and bases like potassium carbonate (K2CO3) in solvents such as toluene or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Coupling: Formation of biaryl compounds with diverse functional groups.
Reduction: Formation of 3’,5’-dimethyl-1,1’-biphenyl.
Scientific Research Applications
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl in chemical reactions involves the activation of the bromine atoms, which serve as leaving groups in substitution and coupling reactions. The presence of electron-donating methyl groups at the 3’ and 5’ positions can influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-1,1’-biphenyl: Lacks the methyl groups at the 3’ and 5’ positions, resulting in different reactivity and applications.
3,5-Dibromo-1,1’-biphenyl: Bromine atoms are substituted at the 3 and 5 positions instead of 2 and 6, leading to variations in chemical behavior.
2,6-Dimethyl-1,1’-biphenyl: Contains methyl groups at the 2 and 6 positions without bromine atoms, affecting its reactivity and use in synthesis.
Uniqueness
2,6-Dibromo-3’,5’-dimethyl-1,1’-biphenyl is unique due to the combination of bromine and methyl substituents, which provides distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C14H12Br2 |
---|---|
Molecular Weight |
340.05 g/mol |
IUPAC Name |
1,3-dibromo-2-(3,5-dimethylphenyl)benzene |
InChI |
InChI=1S/C14H12Br2/c1-9-6-10(2)8-11(7-9)14-12(15)4-3-5-13(14)16/h3-8H,1-2H3 |
InChI Key |
LZQAARHEWAJSHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=C(C=CC=C2Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.